Methyl 2-methyl-3-[(pentan-3-yl)amino]propanoate
Description
Methyl 2-methyl-3-[(pentan-3-yl)amino]propanoate is a secondary amine-containing ester with a branched pentan-3-yl substituent on the amino group and a methyl ester moiety. The compound is likely utilized as an intermediate in organic synthesis or pharmaceutical manufacturing, given the prevalence of similar esters in these applications .
Properties
IUPAC Name |
methyl 2-methyl-3-(pentan-3-ylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-5-9(6-2)11-7-8(3)10(12)13-4/h8-9,11H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWPSIDWYQTVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The ketone group in methyl 2-methyl-3-oxopropanoate reacts with pentan-3-ylamine in methanol at 50°C for 24 hours to form a Schiff base. Sodium cyanoborohydride (NaBHCN) selectively reduces the imine to the secondary amine while preserving the ester functionality. Typical yields range from 65–75%, with purity exceeding 90% after recrystallization.
Key Advantages :
-
Avoids over-alkylation common in direct amine alkylation.
-
Compatible with sensitive functional groups due to mild conditions.
Nucleophilic Substitution via Michael Addition
Michael addition exploits the conjugate acceptor properties of α,β-unsaturated esters. Methyl methacrylate serves as the starting material, reacting with pentan-3-ylamine under controlled conditions.
Industrial-Scale Protocol
In a 3 L reactor, pentan-3-ylamine (871.3 g, 12.25 mol) and methanol (332 g) are combined with methyl methacrylate (1226.8 g, 12.25 mol) at 50°C for 24 hours. The product is isolated via vacuum distillation, yielding 2002.5 g (96.6% purity).
Optimization Insights :
-
Prolonged reaction times (>24 h) minimize residual methacrylate.
Carbodiimide-Mediated Coupling of Propanoic Acid Derivatives
Activation of 2-methylpropanoic acid using carbodiimides (e.g., DCC) facilitates amide bond formation with pentan-3-ylamine, followed by esterification.
Stepwise Synthesis
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Amidation : 2-Methylpropanoic acid reacts with pentan-3-ylamine in dichloromethane using DCC and HOBt, yielding 2-methyl-3-[(pentan-3-yl)amino]propanoic acid.
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Esterification : The carboxylic acid is treated with thionyl chloride in methanol to form the methyl ester.
Critical Parameters :
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Thionyl chloride must be added dropwise at 0°C to prevent exothermic side reactions.
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Yields for the esterification step average 80–85% after extraction.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Reductive Amination | 70–75 | 90–95 | 24–48 h | Moderate |
| Michael Addition | 85–90 | 95–98 | 24 h | High |
| Carbodiimide Coupling | 75–80 | 85–90 | 48–72 h | Low |
Trade-offs :
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-[(pentan-3-yl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Scientific Research Applications
Methyl 2-methyl-3-[(pentan-3-yl)amino]propanoate has several key applications in scientific research:
-
Organic Synthesis
- Intermediate in Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications, making it valuable in synthetic chemistry.
- Reactivity: The ester group can participate in hydrolysis reactions, leading to the release of active amino acid derivatives that can modulate biological pathways.
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Medicinal Chemistry
- Drug Development: The compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
- Biological Activity: Preliminary studies suggest that it may exhibit antimicrobial and antiparasitic properties, potentially useful against resistant strains of pathogens .
-
Biological Research
- Enzyme Interactions: Research has focused on how this compound interacts with enzymes and receptors, influencing various biological processes.
- Cytotoxicity Studies: Evaluations of cytotoxic effects have been conducted to assess the safety profiles of compounds related to this structure, indicating potential therapeutic applications .
Antimicrobial Activity Study
A study evaluated the antimicrobial properties of methyl 2-methyl-3-(pentan-3-yl)amino)propanoate against various bacterial strains. The results indicated significant inhibition against resistant strains, suggesting potential for developing new antimicrobial agents.
Antiparasitic Activity Study
Research into the antiparasitic effects revealed promising results against Plasmodium falciparum, the causative agent of malaria. Modifications in the side chain were found to enhance efficacy against both chloroquine-sensitive and resistant strains .
Cytotoxicity Evaluation
In cytotoxicity evaluations using the MTT assay on various cell lines, selectivity indices were reported for synthesized compounds based on this structure. The findings demonstrated promising safety profiles compared to established drugs like chloroquine .
Mechanism of Action
The mechanism by which Methyl 2-methyl-3-[(pentan-3-yl)amino]propanoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate
Structural Difference : Replaces the methyl ester with a tert-butyl ester.
Key Data :
- Molecular Formula: C₁₃H₂₇NO₂
- Molecular Weight : 229.36 g/mol
- Purity : 95% (typical commercial grade)
- Storage : Stable under cool, dry conditions in sealed containers .
This makes it more suitable for long-term storage or reactions requiring delayed ester cleavage .
Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate
Structural Difference : Substitutes pentan-3-yl with a shorter, branched 2-methylpropyl (isobutyl) group.
Key Data :
- Molecular Formula: C₉H₁₉NO₂
- Molecular Weight : 173.25 g/mol
- Purity : 98% (typical commercial grade)
- Applications : Classified as an organic building block for research, emphasizing its role in synthesizing complex molecules .
Functional Impact :
The shorter isobutyl chain reduces lipophilicity compared to the pentan-3-yl analog, which may influence solubility and interaction with hydrophobic targets. This structural variation is critical in tuning pharmacokinetic properties in drug development .
Methyl Propanoate Derivatives in Agrochemicals
Examples :
- Methyl 2-(4-chlorophenoxy)propanoate (Diclofop-methyl): Herbicide targeting acetyl-CoA carboxylase.
- Methyl 2-(4,6-dimethoxy-2-pyrimidinyl)oxy benzoate (Pyriminobac-methyl): Rice-specific herbicide .
Comparison: These derivatives feature aromatic or heterocyclic substituents instead of alkylamino groups, tailoring them for pesticidal activity. Unlike Methyl 2-methyl-3-[(pentan-3-yl)amino]propanoate, their design prioritizes enzyme inhibition over intermediate versatility .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Table 2: Functional Group Impact on Properties
| Substituent | Impact on Stability | Impact on Solubility | Typical Use Case |
|---|---|---|---|
| Methyl ester | Moderate hydrolysis | Higher polarity | Short-term synthesis |
| tert-Butyl ester | High stability | Lower polarity | Long-term storage |
| Pentan-3-ylamino | Increased lipophilicity | Lower aqueous solubility | Lipid-soluble intermediates |
| 2-Methylpropylamino | Moderate lipophilicity | Balanced solubility | Versatile building blocks |
Biological Activity
Methyl 2-methyl-3-[(pentan-3-yl)amino]propanoate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to explore its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound can be represented structurally as follows:
Where:
- C represents carbon atoms,
- H represents hydrogen atoms,
- N represents nitrogen atoms,
- O represents oxygen atoms.
The specific molecular formula and structural details can be sourced from chemical databases such as PubChem, which provide insights into its physical and chemical properties.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of cancer cells through various mechanisms:
- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have demonstrated the ability to act as HDAC inhibitors, leading to altered gene expression associated with cancer cell survival and proliferation .
- Induction of Apoptosis : The compound has been associated with increased apoptosis in cancer cells, evidenced by nuclear disintegration observed through DAPI staining techniques. This suggests a potential pathway through which the compound exerts its cytotoxic effects .
- Selective Targeting : Studies have shown that the compound selectively targets cancerous cells while sparing normal cells, indicating a potential for reduced side effects in therapeutic applications .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.81 | HDAC inhibition, apoptosis induction |
| HeLa | 0.69 | Nuclear disintegration |
| MCF7 | 4.98 | VEGFR2 inhibition, topoisomerase IIα inhibition |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on HCT116 Cells : A detailed investigation revealed that treatment with the compound resulted in significant growth inhibition and apoptosis in HCT116 colorectal cancer cells, with an IC50 value of 0.81 µM. The study utilized DAPI staining to confirm nuclear changes indicative of apoptosis .
- HeLa Cell Line Assessment : In HeLa cells, a cervical cancer model, the compound exhibited an IC50 of 0.69 µM, demonstrating potent cytotoxic effects that were further validated through molecular docking studies targeting key proteins involved in cell cycle regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
